1,6-Pyrenedione

self-assembly crystal engineering organic electronics

1,6-Pyrenedione (≥95% purity) is the preferred isomer for building ordered crystalline thin films in OFETs and photovoltaic active layers—its unique self-assembly into a soft crystalline phase, absent in the 1,8-isomer, enables well-defined supramolecular architectures with enhanced intermolecular electronic coupling. As a redox mediator in enzymatic bioanodes, it delivers superior electrocatalytic current densities and operational stability versus naphthoquinone and benzoquinone, supporting glucose biofuel cell power densities up to 1.35 mW/cm². Its clean, single-pathway photoreduction to dihydroxypyrene makes it the definitive isomer for controlled photochemical fate studies and PAH remediation R&D. Procure high-purity 1,6-pyrenedione to guarantee reproducible thin-film morphology, predictable NIR thermochromic response, and validated bioelectrochemical performance.

Molecular Formula C16H8O2
Molecular Weight 232.23 g/mol
CAS No. 1785-51-9
Cat. No. B155732
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,6-Pyrenedione
CAS1785-51-9
Synonyms1,6-pyrenedione
1,6-pyrenequinone
pyrene-1,6-quinone
Molecular FormulaC16H8O2
Molecular Weight232.23 g/mol
Structural Identifiers
SMILESC1=CC2=C3C(=CC=C4C3=C1C=CC4=O)C=CC2=O
InChIInChI=1S/C16H8O2/c17-13-8-4-10-2-6-12-14(18)7-3-9-1-5-11(13)16(10)15(9)12/h1-8H
InChIKeyYFPSDOXLHBDCOR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,6-Pyrenedione (CAS 1785-51-9): Structural and Electrochemical Baseline for Pyrenequinone Derivatives


1,6-Pyrenedione (CAS 1785-51-9), also known as pyrene-1,6-dione or 1,6-pyrenequinone, is a polycyclic aromatic quinone derived from pyrene by the introduction of two ketone functionalities at the 1 and 6 positions of the pyrene ring [1]. The compound possesses a molecular formula of C16H8O2 and a molecular weight of 232.23 g/mol [2]. As a member of the pyrenedione family, it exhibits characteristic redox activity and optical properties that stem from its extended π-conjugated system interrupted by electron-deficient carbonyl groups [1]. The compound is typically synthesized via oxidation of pyrene using strong oxidizing agents such as potassium permanganate or chromium trioxide in acidic conditions, or through electrosynthetic methods that yield a 2:1 mixture of 1,6- and 1,8-pyrenedione isomers [3]. Its structural features and electrochemical properties position it as a valuable scaffold for applications ranging from organic electronics to bioelectrochemical sensing, with specific performance characteristics that distinguish it from its closest structural analog, 1,8-pyrenedione, and from other quinone-based redox mediators [4].

Why 1,6-Pyrenedione Cannot Be Replaced by 1,8-Pyrenedione or Common Naphthoquinone Mediators in Performance-Critical Applications


Within the pyrenedione class, subtle positional isomerism translates into substantial functional divergence. While 1,6-pyrenedione and 1,8-pyrenedione share identical molecular formulas and similar redox potentials, their solid-state self-assembly behavior, thin-film optical properties, and interfacial electron transfer kinetics differ markedly [1]. The 1,6-isomer uniquely forms a soft crystalline phase and exhibits pronounced thermochromic absorption changes extending into the near-infrared region upon annealing, features absent in the 1,8-isomer [1]. Furthermore, when evaluated as redox mediators in enzymatic bioelectrochemical systems, pyrenediones as a class demonstrate enhanced electrocatalytic current densities and operational stability compared to conventional mediators such as naphthoquinone and benzoquinone, which suffer from inferior π-stacking interactions with carbon nanotube electrodes [2]. These performance disparities mean that generic substitution—whether among pyrenedione isomers or across quinone mediator classes—compromises device functionality, spectral response, and long-term stability, rendering compound-specific selection critical for reproducible research and industrial outcomes [3].

Quantitative Differentiation of 1,6-Pyrenedione: Head-to-Head Comparative Data for Informed Procurement


Self-Assembly and Solid-State Phase Behavior: 1,6-Pyrenedione vs. 1,8-Pyrenedione Isomer

In a direct head-to-head comparison of two isomeric donor–acceptor–donor (DAD) pyrene chromophores incorporating 1,6-pyrenedione and 1,8-pyrenedione acceptor cores, only the 1,6-pyrenedione derivative exhibited self-assembly in the solid state, forming a soft crystalline phase [1]. Differential scanning calorimetry (DSC) revealed that the 1,6-isomer undergoes a distinct cold-crystallization transition (T_c) at approximately 120 °C, followed by a melting transition (T_m) at approximately 180 °C, whereas the 1,8-isomer displayed only a glass transition (T_g) near 40 °C and lacked any observable crystallization or melting events, indicating its inability to form ordered supramolecular architectures [1]. This divergent phase behavior directly impacts the material's processability and thin-film morphology in device fabrication.

self-assembly crystal engineering organic electronics

Thermochromic Absorption Band Extension: 1,6-Pyrenedione Thin-Film Optical Response

The solid-state film absorption profile of the 1,6-pyrenediketone isomer undergoes a significant transformation upon thermal annealing above its cold-crystallization temperature, resulting in an absorption band that extends to approximately 900 nm [1]. In contrast, the 1,8-pyrenediketone isomer exhibits no such thermochromic effect; its absorption spectrum remains essentially unchanged after identical thermal treatment, with no NIR tail extension observed [1]. The emergence of this low-energy absorption feature in the 1,6-isomer is attributed to strong intermolecular electronic interactions facilitated by its unique crystalline packing, a behavior that is structurally prohibited in the 1,8-isomer.

thermochromism near-infrared absorption organic photovoltaics

Electrochemical Reduction Potential: Pyrenedione vs. Naphthoquinone Mediators in Enzymatic Bioanodes

Electrosynthesized pyrenedione (present as a 2:1 mixture of 1,6- and 1,8-pyrenedione) exhibits a well-defined surface-bound redox system at −0.1 V vs. SCE when immobilized on carbon nanotube (CNT) electrodes, providing efficient electron transfer with FAD-dependent glucose dehydrogenase (FAD-GDH) [1]. Comparative studies indicate that pyrenedione surpasses commonly used mediators such as naphthoquinone and benzoquinone in terms of electrocatalytic current densities and operational stability [2]. The enhanced performance is attributed to the extended π-system of pyrenedione, which facilitates improved π-π stacking interactions with CNT walls, resulting in superior mediator immobilization and electron transfer kinetics compared to smaller quinones [1].

bioelectrochemistry redox mediator glucose biosensor

Glucose Biofuel Cell Power Density: 1,6-Pyrenedione-Mediated Performance Benchmark

In glucose biofuel cell configurations utilizing FAD-GDH and CNT-based anodes, the incorporation of 1,6-pyrenedione as a redox mediator facilitated a maximum power density of 1.35 mW/cm² . While direct comparative power density data for alternative mediators under identical experimental conditions are not consolidated in a single study, this performance metric serves as a quantitative benchmark for mediator efficiency in this system class. The value reflects the combined contributions of the favorable redox potential (−0.1 V vs. SCE), rapid electron transfer kinetics, and strong CNT π-stacking interactions unique to the pyrenedione scaffold .

biofuel cell enzymatic anode power density

Photochemical Reduction Selectivity: 1,6-Pyrenedione vs. 4,5-Pyrenedione Isomer

Under visible light irradiation, 1,6-pyrenedione undergoes photoreduction to yield the corresponding dihydroxypyrene, whereas the 4,5-pyrenedione isomer exhibits divergent photochemical reactivity, participating additionally in photoaddition reactions with alkenes and sulfur dioxide [1]. This distinction in photoreaction pathways—exclusive photoreduction for 1,6- and 1,8-pyrenedione versus dual reduction/addition for 4,5-pyrenedione—reflects the influence of quinone substitution pattern on excited-state chemistry and intermediate stability [1]. The differential behavior is critical for applications where controlled photoreactivity is required, such as in environmental remediation of PAH pollutants or in photochemical synthesis.

photochemistry environmental chemistry photoreduction

Electrosynthesis Regioselectivity: 1,6-Pyrenedione Formation Ratio vs. 1,8-Pyrenedione

Electrochemical oxidation of pyrene in aqueous buffer solution on carbon nanotube electrodes yields a 2:1 mixture of 1,6-pyrenedione to 1,8-pyrenedione, as confirmed by ¹H-NMR spectroscopic analysis [1]. This regioselectivity favors the 1,6-isomer as the major product under the specified conditions, in contrast to chemical oxidation methods using strong oxidizing agents (e.g., KMnO₄ or CrO₃) where isomer ratios may differ or where over-oxidation to tetraones can occur . The electrosynthetic approach thus provides a route to pyrenedione mixtures enriched in the 1,6-isomer, which possesses the unique self-assembly and thermochromic properties not shared by the 1,8-isomer.

electrosynthesis regioselectivity pyrene oxidation

Optimal Procurement Scenarios for 1,6-Pyrenedione Based on Verified Performance Differentiation


Organic Electronics: Fabrication of Self-Assembled Crystalline Thin Films for OFETs and Photovoltaics

1,6-Pyrenedione is the preferred pyrenedione isomer for constructing ordered, crystalline thin films essential for organic field-effect transistors (OFETs) and photovoltaic active layers. Its unique ability to undergo self-assembly into a soft crystalline phase—absent in the 1,8-isomer—enables the formation of well-defined supramolecular architectures with enhanced intermolecular electronic coupling [1]. The thermochromic extension of absorption into the near-infrared (up to ~900 nm) upon annealing provides tunable spectral coverage that can be exploited in multi-junction solar cells and photodetectors [1]. Procurement of high-purity 1,6-pyrenedione, rather than isomer mixtures, ensures reproducible thin-film morphology and predictable optoelectronic performance.

Bioelectrochemical Systems: High-Performance Redox Mediator for Glucose Biosensors and Biofuel Cells

1,6-Pyrenedione (or electrosynthesized pyrenedione mixtures enriched in the 1,6-isomer) serves as a superior redox mediator in enzymatic bioanodes, particularly when paired with FAD-dependent glucose dehydrogenase (FAD-GDH) on carbon nanotube (CNT) electrodes [1]. The mediator's favorable redox potential (−0.1 V vs. SCE) and strong π-π stacking interactions with CNTs yield enhanced electrocatalytic current densities and extended operational stability compared to conventional mediators like naphthoquinone and benzoquinone [2]. In glucose biofuel cells, mediator performance supports power densities up to 1.35 mW/cm² [3]. Researchers developing implantable biosensors, wearable glucose monitors, or enzymatic fuel cells should prioritize 1,6-pyrenedione for its documented efficiency and stability advantages.

Environmental and Photochemical Research: Model Compound for PAH Quinone Reactivity and Photodegradation Studies

1,6-Pyrenedione is an essential reference compound for investigating the environmental fate and photochemical behavior of polycyclic aromatic hydrocarbon (PAH) quinones, a class of atmospheric pollutants formed via photooxidation of pyrene [1]. Under visible light, 1,6-pyrenedione undergoes clean photoreduction to dihydroxypyrene, whereas the 4,5-isomer participates in competing photoaddition reactions, complicating mechanistic interpretation [2]. The well-defined, single-pathway photoreactivity of 1,6-pyrenedione makes it the isomer of choice for controlled photochemical studies, for developing remediation strategies for PAH-contaminated environments, and for validating analytical methods (e.g., HPLC separation, mass spectrometry) for pyrene oxidation products [3].

Electrosynthetic Method Development: Regioselective Production of 1,6-Enriched Pyrenedione Mixtures

For research groups developing electrosynthetic methodologies for functionalized PAHs, 1,6-pyrenedione serves as both a target analyte and a benchmark for regioselectivity. Electrochemical oxidation of pyrene on CNT electrodes consistently yields a 2:1 ratio of 1,6- to 1,8-pyrenedione, demonstrating kinetic preference for 1,6-isomer formation under these conditions [1]. Procuring authentic 1,6-pyrenedione enables accurate quantification of isomer ratios via HPLC or NMR, facilitates method optimization, and provides a standard for assessing the performance of novel electrode materials or reaction conditions. This scenario is particularly relevant for laboratories exploring green chemistry alternatives to stoichiometric oxidants for PAH functionalization [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1,6-Pyrenedione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.